molecular formula C11H17N3O B3022185 2-[(4-Methylphenyl)amino]butanohydrazide CAS No. 1163291-96-0

2-[(4-Methylphenyl)amino]butanohydrazide

Cat. No.: B3022185
CAS No.: 1163291-96-0
M. Wt: 207.27 g/mol
InChI Key: HRNYWLLXJWIQFW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-Methylphenyl)amino]butanohydrazide typically involves the reaction of 4-methylphenylamine with butanohydrazide under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-[(4-Methylphenyl)amino]butanohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-[(4-Methylphenyl)amino]butanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Methylphenyl)amino]butanohydrazide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its action include modulation of enzyme activity, inhibition of protein-protein interactions, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-[(4-Methylphenyl)amino]butanohydrazide can be compared with other similar compounds such as:

  • 2-[(4-Methylphenyl)amino]butanoic acid
  • 2-[(4-Methylphenyl)amino]butanol
  • 2-[(4-Methylphenyl)amino]butanone

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific functional group, which imparts distinct reactivity and biological activity .

Properties

IUPAC Name

2-(4-methylanilino)butanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-3-10(11(15)14-12)13-9-6-4-8(2)5-7-9/h4-7,10,13H,3,12H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNYWLLXJWIQFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN)NC1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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